1-(5-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenylpiperazine moiety, a thiadiazole ring, and a phenylurea group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the phenylpiperazine moiety and the phenylurea group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiadiazole ring.
Reduction: This reaction can affect the carbonyl groups in the phenylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA involves its interaction with specific molecular targets. The phenylpiperazine moiety can bind to receptors or enzymes, modulating their activity. The thiadiazole ring may participate in redox reactions, influencing cellular processes. The phenylurea group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione: Known for its anticonvulsant activity.
Uniqueness
What sets 3-(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1-PHENYLUREA apart is its unique combination of functional groups, which confer a broad range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C21H22N6O2S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C21H22N6O2S2/c28-18(27-13-11-26(12-14-27)17-9-5-2-6-10-17)15-30-21-25-24-20(31-21)23-19(29)22-16-7-3-1-4-8-16/h1-10H,11-15H2,(H2,22,23,24,29) |
InChI Key |
KVQJLYNVXASUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.